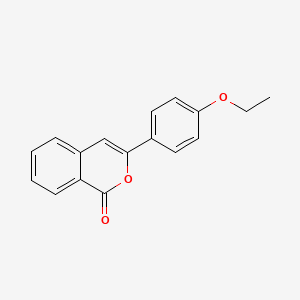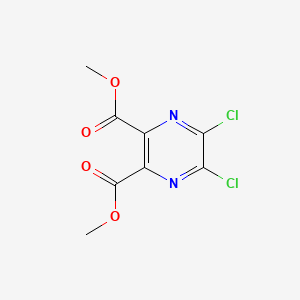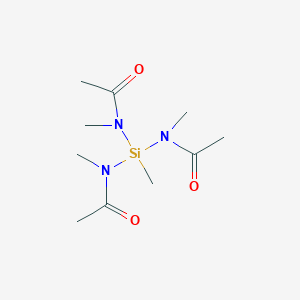
3,4,5-Trichloro-6-methoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichloro-6-methoxypicolinic acid is a chemical compound with the molecular formula C7H4Cl3NO3 and a molecular weight of 256.47 g/mol It is a derivative of picolinic acid, characterized by the presence of three chlorine atoms and one methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-methoxypicolinic acid typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3, 4, and 5 positions of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-6-methoxypicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3,4,5-Trichloro-6-methoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichloropyridine-2-carboxylic acid
- 6-Methoxypyridine-2-carboxylic acid
- 3,5-Dichloro-4-methoxypicolinic acid
Uniqueness
3,4,5-Trichloro-6-methoxypicolinic acid is unique due to the specific arrangement of chlorine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields .
Properties
Molecular Formula |
C7H4Cl3NO3 |
|---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
3,4,5-trichloro-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4Cl3NO3/c1-14-6-4(10)2(8)3(9)5(11-6)7(12)13/h1H3,(H,12,13) |
InChI Key |
HSFSHMRLKAQAIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
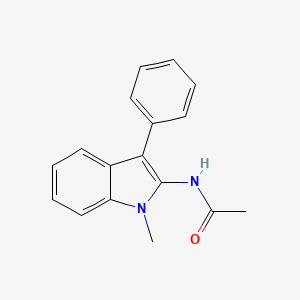
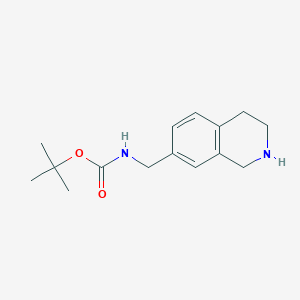
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)

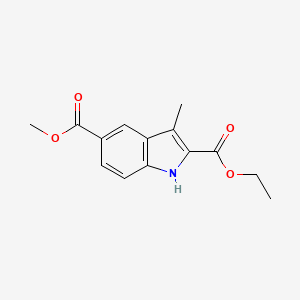
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

